molecular formula C12H13N B12601077 (1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carbonitrile CAS No. 646995-51-9

(1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carbonitrile

Cat. No.: B12601077
CAS No.: 646995-51-9
M. Wt: 171.24 g/mol
InChI Key: XXCQEIYQDPRHOZ-GHMZBOCLSA-N
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Description

(1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carbonitrile is a chiral compound with a cyclopropane ring substituted with a phenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:

    Catalyst: Rhodium or copper-based catalysts

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the nitrile group to amines.

    Substitution: Nucleophilic substitution reactions at the phenyl ring or the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) for electrophilic aromatic substitution.

Major Products

    Oxidation: Phenylacetic acid or benzaldehyde derivatives.

    Reduction: Corresponding primary amines.

    Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

(1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carbonitrile involves its interaction with molecular targets through its nitrile and phenyl groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carbonitrile is unique due to its rigid cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in the synthesis of various complex structures and enhances its utility in diverse chemical transformations .

Properties

CAS No.

646995-51-9

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

(1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carbonitrile

InChI

InChI=1S/C12H13N/c1-12(2)10(8-13)11(12)9-6-4-3-5-7-9/h3-7,10-11H,1-2H3/t10-,11-/m1/s1

InChI Key

XXCQEIYQDPRHOZ-GHMZBOCLSA-N

Isomeric SMILES

CC1([C@@H]([C@H]1C2=CC=CC=C2)C#N)C

Canonical SMILES

CC1(C(C1C2=CC=CC=C2)C#N)C

Origin of Product

United States

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